1-Bromo-3-methylimidazo[1,5-a]pyrazine
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Description
Synthesis Analysis
The synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine derivatives typically involves the condensation of α-halogenocarbonyl compounds with aminopyrazines. This process can yield a range of compounds depending on the reactants and conditions used. For example, the Groebke–Blackburn–Bienaymé multicomponent reaction provides an efficient method for preparing various 3-aminoimidazo[1,2-a]pyrazines, showcasing the versatility of imidazo[1,5-a]pyrazine synthesis (Baenziger, Durantie, & Mathes, 2017).
Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyrazines, including 1-Bromo-3-methylimidazo[1,5-a]pyrazine, can be elucidated through X-ray crystallographic analysis and other spectroscopic methods. These analyses reveal the unique fused ring system and substituent effects influencing the compound's physical and chemical properties. Notably, the synthesis and crystal structure of related compounds, such as 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones, have been detailed, indicating the structural diversity within this class of compounds (Guirado et al., 2020).
Chemical Reactions and Properties
1-Bromo-3-methylimidazo[1,5-a]pyrazine and its derivatives participate in various chemical reactions, including those leading to the synthesis of pyrazolo[4,3-d]pyrimidines and other fused-ring systems. These reactions often involve the use of amines, hydrazines, and other nucleophiles, demonstrating the compound's reactivity and potential for generating a wide array of derivatives with diverse biological activities (Hirota et al., 1982).
Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyrimidine Derivatives
- Scientific Field: Chemistry
- Application Summary: “1-Bromo-3-methylimidazo[1,5-a]pyrazine” can be used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . These derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
- Methods of Application: The method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .
- Results: The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .
Preparation of Azaindolizines
- Scientific Field: Organic Chemistry
- Application Summary: “1-Bromo-3-methylimidazo[1,5-a]pyrazine” can be used to prepare azaindolizines . Azaindolizines are a type of organic compound that have potential applications in medicinal chemistry due to their biological activity.
- Methods of Application: The preparation of azaindolizines involves ring-closure reactions, substituent modifications, and substitution reactions .
properties
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDDLIUWYQWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304520 |
Source
|
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylimidazo[1,5-a]pyrazine | |
CAS RN |
56481-29-9 |
Source
|
Record name | 56481-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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